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Compound of Interest

5-Bromo-2-hydroxy-3-
Compound Name:
(trifluoromethyl)pyridine

cat. No.: B1282779

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the spectral characteristics of
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine. Due to the limited availability of direct
experimental data, this guide synthesizes predicted spectral information and comparative data
from structurally analogous compounds. It includes tabulated summaries of predicted and
representative spectral data, generalized experimental protocols for spectroscopic analysis,
and logical workflows for sample analysis. This guide is intended to serve as a foundational
resource for researchers and professionals engaged in the synthesis, characterization, and
application of this and related compounds in drug discovery and development.

Chemical Structure and Properties
e |[UPAC Name: 5-Bromo-3-(trifluoromethyl)pyridin-2-ol

e Molecular Formula: CeHsBrFsNO

e Molecular Weight: 242.00 g/mol

e Canonical SMILES: C1=C(C(=O)NC=C1Br)C(F)(F)F
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Spectral Data

While specific experimental spectra for 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine are
not readily available in public databases, the following tables present predicted data and
representative data from similar compounds to guide analytical efforts.

Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of a compound. The presence of bromine is expected to produce a characteristic M+2
isotopic pattern.

Parameter Predicted Value
[M]+ 240.93446
[M+H]+ 241.94229
[M+Na]+ 263.92423

) Characteristic M, M+2 peaks of approximately
Isotopic Pattern ) )
1:1 ratio due to 7°Br and 81Br isotopes.

Representative *H NMR Spectral Data

The *H NMR spectrum provides information about the chemical environment of hydrogen
atoms in a molecule. For 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine, two aromatic
protons and one hydroxyl proton are expected. The chemical shifts are influenced by the
electron-withdrawing trifluoromethyl group and the bromine atom. Data from a structurally
similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, shows aromatic protons in the range of
o 7.6-8.9 ppm.
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Predicted Chemical

Proton _ Multiplicity Notes

Shift (8, ppm)
Aromatic H-4 ~7.8-8.2 Doublet (d) Coupling to H-6.
Aromatic H-6 ~85-8.9 Doublet (d) Coupling to H-4.

] Chemical shift is
Variable (broad ) )
Hydroxyl OH ] Singlet (s, broad) concentration and
singlet)
solvent dependent.

Representative **C NMR Spectral Data

The 3C NMR spectrum reveals the chemical environment of the carbon atoms. The spectrum
for this compound is expected to show six distinct signals, with the trifluoromethyl carbon
exhibiting a characteristic quartet due to coupling with fluorine.

Predicted Chemical Shift (9,

Carbon Notes
ppm)

Carbonyl carbon of the
Cc=0 ~ 160 - 165 o

pyridinone tautomer.
C-Br ~110- 115

J-coupling with fluorine atoms
C-CFs3 ~ 125 - 130 (quartet) ) i

will result in a quartet.
CFs ~ 120 - 125 (quartet)
Aromatic CH ~135-145
Aromatic CH ~ 145 - 155

Representative Infrared (IR) Spectral Data

IR spectroscopy is used to identify functional groups. Key absorptions are expected for the O-
H, N-H (from the pyridinone tautomer), C=0, and C-F bonds.
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Expected Wavenumber

Functional Group Intensity
(cm~)

O-H Stretch 3200 - 3600 Broad

N-H Stretch 3300 - 3500 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C=0 Stretch 1650 - 1700 Strong

C=C & C=N Stretch 1400 - 1600 Medium-Strong

C-F Stretch 1000 - 1350 Strong

C-Br Stretch 500 - 600 Medium

Experimental Protocols

The following are generalized protocols for acquiring spectral data for compounds of this class.

Instrument parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., DMSO-ds, CDCIs). Ensure the sample is fully dissolved.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

e H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

o Reference the spectrum to the residual solvent peak.

e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.
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o Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

o Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:

o Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr)

and press into a thin, transparent pellet.

o Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total
Reflectance (ATR) crystal.

 Instrumentation: Use a benchtop FTIR spectrometer.
e Acquisition:

o Collect a background spectrum of the empty sample compartment (or pure KBr
pellet/clean ATR crystal).

o Collect the sample spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

¢ Instrumentation: A variety of mass spectrometers can be used, such as those equipped with
Electron lonization (EI) or Electrospray lonization (ESI) sources.

e Acquisition:

o EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC).
This method is suitable for volatile and thermally stable compounds.
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o ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via a liquid
chromatograph (LC). This is a softer ionization technique suitable for a wider range of

compounds.

o Acquire data in positive or negative ion mode over a suitable mass range (e.g., m/z 50-

500).

Logical Workflows and Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis and
characterization of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine.

Sample Preparation

Synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

:

Purification (e.g., Recrystallization, Chromatography)

Spectroscopic Analysis

FTIR Spectroscopy Mass Spectrometry NMR(lSHpeiggCOpy

Ns an¥ Cha;a}te@

Structure Confirmation

\
\
\

\|

Purity Assessment

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1282779?utm_src=pdf-body
https://www.benchchem.com/product/b1282779?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: General workflow for the synthesis and spectroscopic characterization.
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Caption: Logical flow for structure elucidation using multiple spectroscopic techniques.

Conclusion

This technical guide provides a foundational understanding of the expected spectral
characteristics of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine. While direct experimental
data remains elusive, the compilation of predicted values and data from analogous structures
offers valuable guidance for researchers. The outlined experimental protocols and logical
workflows provide a systematic approach for the analysis and confirmation of this and similar
molecules, which are of significant interest in the field of medicinal chemistry and drug
development. Further experimental investigation is warranted to fully characterize this
compound and validate the predicted data.
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 To cite this document: BenchChem. [Technical Guide: Spectral Properties of 5-Bromo-2-
hydroxy-3-(trifluoromethyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282779#spectral-data-for-5-bromo-2-hydroxy-3-
trifluoromethyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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